molecular formula C9H11BrClN B1407444 1-(5-Bromo-2-chlorophenyl)propan-1-amine CAS No. 1270514-47-0

1-(5-Bromo-2-chlorophenyl)propan-1-amine

Cat. No.: B1407444
CAS No.: 1270514-47-0
M. Wt: 248.55 g/mol
InChI Key: NHIJZRRVGOCJND-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-chlorophenyl)propan-1-amine is a chiral amine intermediate of interest in medicinal chemistry and pharmaceutical research. Its structure, featuring a propan-1-amine chain attached to a bromo- and chloro- substituted benzene ring, makes it a valuable scaffold for constructing more complex molecules. The bromine and chlorine substituents on the phenyl ring are excellent handles for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, allowing for rapid diversification of the core structure. As a primary amine, it readily participates in condensation reactions to form imines and schiff bases, or can be amidated to produce various amide derivatives. This compound is strictly for research applications and is a potential key intermediate in the synthesis of bioactive molecules, including receptor ligands and enzyme inhibitors. Researchers can leverage this chemical as a versatile building block in their discovery and development projects. Store in a cool, dark, and well-ventilated place. Keep container tightly sealed.

Properties

IUPAC Name

1-(5-bromo-2-chlorophenyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrClN/c1-2-9(12)7-5-6(10)3-4-8(7)11/h3-5,9H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHIJZRRVGOCJND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=C(C=CC(=C1)Br)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Example Synthesis Steps for Related Compounds

Chemical Reactions Analysis

This compound, like other aromatic amines, can undergo various chemical reactions:

Common Reagents and Conditions

Reaction Type Common Reagents Conditions
Substitution Nucleophiles (e.g., alkoxides) Polar aprotic solvents, elevated temperatures
Oxidation Potassium permanganate Aqueous or organic solvents, controlled temperature
Reduction Lithium aluminum hydride Anhydrous ether, low temperature
Coupling Palladium catalysts Organic solvents, inert atmosphere

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromo-2-chlorophenyl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used under appropriate conditions.

Major Products Formed:

  • Oxidation of the amine group can yield nitroso or nitro derivatives.
  • Reduction can produce secondary or tertiary amines.
  • Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemical Properties and Structure

This compound features a propan-1-amine backbone with a bromo and chloro substituent on the phenyl ring. Its molecular formula is C10H12BrClN, and it possesses a molecular weight of approximately 251.57 g/mol. These properties contribute to its reactivity and interaction with biological targets.

Medicinal Chemistry

1-(5-Bromo-2-chlorophenyl)propan-1-amine is primarily investigated for its potential as a pharmaceutical agent. Its structural similarities to known psychoactive compounds make it a candidate for research into new antidepressants or anxiolytics.

  • Mechanism of Action : Preliminary studies suggest that this compound may act as a monoamine reuptake inhibitor, similar to other phenylpropylamines, which could help in treating mood disorders by increasing the availability of neurotransmitters like serotonin and norepinephrine in the synaptic cleft.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit antimicrobial properties. The presence of halogen substituents (bromine and chlorine) may enhance the compound's ability to disrupt microbial cell membranes or interfere with metabolic pathways.

  • Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of phenylpropylamines showed significant antibacterial activity against Gram-positive bacteria, suggesting that further exploration of this compound could yield similar results.

Material Science

The compound's unique electronic properties make it suitable for applications in material science, particularly in the development of organic semiconductors.

  • Application Example : Research has shown that amine-substituted compounds can be used in organic light-emitting diodes (OLEDs) due to their ability to form stable charge transport layers.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-chlorophenyl)propan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their activity. The bromine and chlorine atoms can participate in halogen bonding, further modulating the compound’s effects. These interactions can affect various biochemical pathways, leading to the observed biological activities .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen Substitution Effects

Fluorine vs. Chlorine/Bromine Substitution
  • The additional methyl group on the propanamine chain introduces steric hindrance, which may impact conformational flexibility .
  • (S)-1-(2-Chloro-6-fluorophenyl)propan-1-amine hydrochloride (CAS: 1391435-53-2):

    • Dual halogenation (Cl at position 2, F at position 6) enhances electronic polarization of the aromatic ring.
    • The hydrochloride salt form improves aqueous solubility compared to the free base .
Dichlorophenyl Derivatives
  • (1R)-1-(3,4-Dichlorophenyl)propan-1-amine hydrochloride (CAS: 1565819-70-6):
    • Dual chlorine substituents at positions 3 and 4 increase lipophilicity, favoring membrane permeability.
    • Enantiomeric purity (R-configuration) may influence chiral recognition in receptor interactions .

Substituent Position and Steric Effects

  • 1-(3-Bromophenyl)cyclopropanamine (CAS: 546115-65-5):
    • The cyclopropane ring adjacent to the amine imposes significant steric constraints, reducing rotational freedom compared to the linear propanamine chain in the target compound .
  • 1-(4-Ethylphenyl)propan-1-amine derivatives :
    • Alkyl substituents (e.g., ethyl at position 4) enhance hydrophobic interactions but lack the electron-withdrawing effects of halogens .

Stereochemical Variations

  • (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride (CAS: 1075715-56-8):
    • The S-enantiomer exhibits distinct physicochemical properties compared to its R-counterpart, highlighting the role of stereochemistry in pharmacokinetics .

Data Tables

Table 1: Comparative Analysis of Halogenated Phenylpropanamines

Compound Name Molecular Formula Molecular Weight (g/mol) Halogen Substituents Key Features Reference
1-(5-Bromo-2-chlorophenyl)propan-1-amine C₉H₁₁BrClN 248.55 Br (5), Cl (2) Target compound -
1-(5-Bromo-2-fluorophenyl)-2-methylpropan-2-amine C₁₀H₁₃BrFN 246.12 Br (5), F (2) Branched chain, increased sterics
(S)-1-(2-Chloro-6-fluorophenyl)propan-1-amine HCl C₉H₁₂Cl₂FN 224.10 Cl (2), F (6) Dual halogenation, chiral center
(1R)-1-(3,4-Dichlorophenyl)propan-1-amine HCl C₉H₁₂Cl₂N 219.11 Cl (3,4) High lipophilicity, R-enantiomer

Table 2: Impact of Substituent Type on Properties

Substituent Type Example Compound Effect on Properties
Halogens (Br, Cl, F) This compound Enhanced electronegativity, altered binding affinity
Alkyl Groups (e.g., methyl, ethyl) (R)-1-(4-Ethylphenyl)propan-1-amine HCl Increased hydrophobicity, reduced polarity
Cyclopropane 1-(3-Bromophenyl)cyclopropanamine Steric hindrance, restricted conformation

Research Implications

  • Pharmacological Applications : Halogenated analogs like this compound may serve as lead compounds for neuroactive or antimicrobial agents, leveraging halogen interactions with biomolecules .
  • Materials Science : The electronic effects of bromine and chlorine could be exploited in designing organic semiconductors or ligands for catalytic systems .

Biological Activity

1-(5-Bromo-2-chlorophenyl)propan-1-amine is a compound characterized by its unique halogenated phenyl structure, which significantly influences its biological activity. This article explores the compound's synthesis, biological properties, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula for this compound is C9H10BrClN, with a molecular weight of approximately 248.55 g/mol. The compound features a propan-1-amine backbone with bromine and chlorine substituents on the aromatic ring, which can alter its reactivity and biological interactions.

Property Value
Molecular FormulaC9H10BrClN
Molecular Weight248.55 g/mol
Key Functional GroupsAmino group, halogens

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Nucleophilic Substitution : The introduction of the amino group via nucleophilic attack on a suitable precursor.
  • Halogenation Reactions : Specific halogenation steps to achieve the desired bromine and chlorine substitutions on the phenyl ring.

These methods allow for controlled introduction of functional groups while maintaining high yields and purity.

Biological Activity

Research indicates that this compound exhibits various biological activities, which can be attributed to its structural characteristics:

Antimicrobial Activity

Preliminary studies suggest that compounds similar to this compound demonstrate significant antimicrobial properties. For instance, halogenated phenylamines have been shown to inhibit the growth of various bacterial strains, including multidrug-resistant Staphylococcus aureus . The presence of both bromine and chlorine may enhance the compound's interaction with bacterial cell membranes.

Anticancer Potential

In vitro studies have explored the anticancer potential of related compounds. For example, derivatives of halogenated phenylamines have demonstrated selective cytotoxicity against cancer cell lines such as A549 (human lung adenocarcinoma) . The mechanism may involve the induction of apoptosis or disruption of cellular signaling pathways.

Neuropharmacological Effects

Similar compounds have been investigated for their effects on neurotransmitter systems. For instance, studies on bupropion analogs reveal that structural modifications can influence their activity at dopamine and norepinephrine transporters . Given its structural similarity, this compound may exhibit comparable neuropharmacological effects.

Case Studies

Several studies have highlighted the biological activity of halogenated phenylamines:

  • Antimicrobial Study : A study found that halogenated compounds exhibited varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of halogens was crucial for enhancing membrane permeability and disrupting bacterial function .
  • Anticancer Activity Assessment : In a comparative analysis, several derivatives were tested against A549 cells. Compounds with specific substitutions showed up to 70% inhibition of cell viability, indicating potential for further development as anticancer agents .
  • Neurotransmitter Interaction : Research into analogs of bupropion indicated that modifications could lead to increased selectivity for dopamine transporters over serotonin transporters, suggesting a pathway for developing targeted treatments for depression and anxiety disorders .

Q & A

Q. What are the standard synthetic routes for 1-(5-Bromo-2-chlorophenyl)propan-1-amine, and what key intermediates are involved?

  • Methodological Answer : Synthesis typically involves halogen-directed coupling reactions. For example:
  • Step 1 : Bromination/chlorination of the phenyl ring using electrophilic substitution (e.g., FeCl₃-catalyzed halogenation).
  • Step 2 : Formation of the propan-1-amine backbone via reductive amination or Gabriel synthesis.
  • Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization .
    Key intermediates include 5-bromo-2-chlorophenyl ketones or nitriles, which are reduced to the amine using LiAlH₄ or catalytic hydrogenation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign signals based on substituent-induced shifts (e.g., deshielding from Br/Cl at C-5 and C-2).
  • MS (EI/ESI) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 262.5) and fragmentation patterns (e.g., loss of NH₂ or Br).
  • X-ray Crystallography : Resolve stereochemistry and bond angles, as demonstrated for analogous cyclopropane derivatives .
    Cross-validation with HPLC (C18 column, acetonitrile/water mobile phase) ensures purity >95% .

Advanced Research Questions

Q. How do electronic effects of bromo and chloro substituents influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :
  • Directing Effects : The electron-withdrawing Cl (ortho/para-director) and Br (meta-director) influence regioselectivity in Suzuki-Miyaura couplings.
  • Hammett Analysis : Use σₚ values (Cl: +0.23, Br: +0.26) to predict reaction rates in nucleophilic substitutions.
    Computational studies (DFT) can model transition states, optimizing conditions for C-N bond formation .

Q. What strategies enhance enantiomeric purity in asymmetric synthesis of this amine?

  • Methodological Answer :
  • Chiral Catalysts : Use (R)- or (S)-BINAP ligands with Pd/Cu for kinetic resolution .
  • Dynamic Kinetic Resolution (DKR) : Employ enzymes (e.g., lipases) in tandem with racemization catalysts.
  • Analytical Validation : Chiral HPLC (Chiralpak AD-H column) or polarimetry to confirm enantiomeric excess (ee >98%) .

Q. How can computational methods resolve contradictions in reported reaction yields or spectral data?

  • Methodological Answer :
  • DFT Calculations : Compare theoretical vs. experimental NMR/IR spectra to identify misassignments.
  • Reaction Optimization : Machine learning (e.g., Bayesian optimization) screens solvent/base combinations to reconcile yield discrepancies .
  • Data Reproducibility : Replicate experiments under inert atmospheres (N₂/Ar) to exclude oxidative byproducts .

Experimental Design & Biological Applications

Q. How to design experiments assessing the compound’s biological activity against neurological targets?

  • Methodological Answer :
  • In Vitro Assays : Screen for monoamine oxidase (MAO) inhibition using fluorometric kits (e.g., measuring kynuramine oxidation).
  • Receptor Binding : Radioligand displacement assays (e.g., ³H-serotonin for 5-HT receptors) with IC₅₀ determination.
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and analyze via LC-MS for CYP450-mediated degradation .

Q. What industrial separation technologies are optimal for scaling up its synthesis?

  • Methodological Answer :
  • Membrane Separation : Nanofiltration (MWCO 200-300 Da) removes low-MW impurities.
  • Crystallization : Use anti-solvent (e.g., water) to precipitate the amine hydrochloride salt.
  • Process Control : PAT tools (e.g., inline FTIR) monitor reaction progression in real time .

Key Notes

  • Stereochemical Complexity : The amine’s configuration significantly impacts biological activity; always report ee and absolute configuration .
  • Safety : Bromo/chloro intermediates may be mutagenic; handle under fume hoods with PPE .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(5-Bromo-2-chlorophenyl)propan-1-amine
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1-(5-Bromo-2-chlorophenyl)propan-1-amine

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